molecular formula C14H16N4O2 B13821900 5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide

5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B13821900
M. Wt: 272.30 g/mol
InChI Key: SZGCAJNUQUVPIY-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxyacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group enhances its potential for hydrogen bonding, while the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-3-12(10-4-6-11(19)7-5-10)16-18-14(20)13-8-9(2)15-17-13/h4-8,19H,3H2,1-2H3,(H,15,17)(H,18,20)/b16-12+

InChI Key

SZGCAJNUQUVPIY-FOWTUZBSSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=NNC(=C1)C)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=NNC(=O)C1=NNC(=C1)C)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.